
2-Phthalimidoglutaric acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N-Phthaloyl-L-Glutaminsäure wird durch die Kondensationsreaktion von Phthalsäureanhydrid mit L-Glutaminsäure in einer Lösung von Eisessig bei Rückflusstemperatur synthetisiert . Die Reaktion beinhaltet typischerweise:
Reaktanten: Phthalsäureanhydrid und L-Glutaminsäure.
Lösungsmittel: Eisessig.
Bedingungen: Rückflusstemperatur.
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von N-Phthaloyl-L-Glutaminsäure ähnlichen Prinzipien, kann aber größere Anlagen und optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The phthalimide group is cleaved under acidic or basic conditions to regenerate glutamic acid.
Acidic Hydrolysis
Conditions : Concentrated HCl (6M), reflux (3–5 hrs) .
Products : L-Glutamic acid + Phthalic acid.
Basic Hydrolysis
Conditions : NaOH (2M), aqueous ethanol, reflux (6–8 hrs)2 .
Products : Sodium glutamate + Sodium phthalate.
Mechanism :
-
Acidic: Protonation of the imide nitrogen enhances electrophilicity, enabling nucleophilic attack by water.
-
Basic: Deprotonation of the imide leads to ring-opening via hydroxide ion attack, followed by decarboxylation2 .
Alkylation and Amidation
The α-hydrogen adjacent to the phthalimide group is acidic (pKa ~8–10), enabling alkylation via Gabriel synthesis principles2 .
Example Reaction :
Reagents/Conditions | Product | Application |
---|---|---|
KOH, alkyl halide (R-X), DMF | 2-Phthalimido-alkyl-glutaric acid | Synthesis of branched amino acids |
Mechanism :
-
Deprotonation by KOH forms an enolate.
-
SN2 attack on the alkyl halide introduces the R-group.
Decarboxylation
Thermal or catalytic decarboxylation removes CO2 from the glutaric acid backbone:
Conditions :
-
Thermal: 200–250°C, vacuum.
-
Catalytic: Pyridine, CuCO3.
Product : 2-Phthalimidobutyric acid .
Application : Synthesis of γ-aminobutyric acid (GABA) analogs after deprotection .
Esterification
The carboxylic acid groups undergo esterification to form derivatives for peptide coupling:
Conditions :
-
R-OH (alcohol), H2SO4 (cat.), reflux.
| Reagents | Product | Use Case |
|-------------------|----------------------------------|---------------------------|
| Methanol, H+ | Dimethyl 2-phthalimidoglutarate | Solid-phase peptide synthesis |
Ring-Opening Reactions
The phthalimide group reacts with hydrazine to form hydrazides:
Conditions : Hydrazine hydrate (NH2NH2·H2O), ethanol, reflux2.
Product : L-Glutamic acid hydrazide + Phthalhydrazide.
Mechanism : Nucleophilic substitution at the imide carbonyl, releasing phthalhydrazide2.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
2-PGA is primarily studied for its pharmacological properties, particularly in the context of drug development. Its structural similarity to thalidomide has led to investigations into its teratogenicity and therapeutic potential.
- Teratogenic Studies : Research has shown that compounds with a phthalimide ring linked to a glutarimide ring exhibit teratogenic effects. The structure-activity relationship of 2-PGA indicates that modifications to its molecular structure can enhance or diminish its biological activity. For example, certain analogs have been found to be significantly more active than thalidomide itself, suggesting potential for developing safer alternatives with therapeutic benefits .
- Analgesic Properties : Preliminary studies suggest that 2-PGA may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism of action is thought to involve modulation of neurotransmitter systems, although further research is needed to elucidate these pathways .
Toxicological Research
The toxicological profile of 2-PGA is critical for understanding its safety and efficacy as a pharmaceutical agent.
- In Vitro Toxicity Testing : Various studies have assessed the cytotoxic effects of 2-PGA on different cell lines. Results indicate that while some concentrations may exhibit cytotoxicity, others may be safe for use in therapeutic contexts. This dual behavior underscores the importance of dosage in pharmacological applications .
- Developmental Toxicity : Similar to thalidomide, 2-PGA has been evaluated for its potential developmental toxicity. Research indicates that exposure during critical periods of development can lead to adverse outcomes, necessitating careful consideration in drug formulation and patient safety .
Synthetic Chemistry
In synthetic chemistry, 2-PGA serves as an important intermediate in the synthesis of various compounds.
- Synthesis of Pharmaceuticals : The compound is utilized as a building block in the synthesis of more complex molecules, particularly those aimed at treating neurological disorders. Its ability to undergo hydrolysis allows for the generation of derivatives that can be tailored for specific therapeutic targets .
- Research on Hydrolysis Products : The hydrolysis of 2-PGA has been studied extensively to understand its stability and reactivity under physiological conditions. This research is crucial for predicting the behavior of the compound once administered and for designing formulations that maximize efficacy while minimizing side effects .
Table 1: Summary of Key Findings on 2-Phthalimidoglutaric Acid
Wirkmechanismus
The mechanism of action of N-Phthaloyl-L-glutamic acid primarily involves its role as a reagent in peptide synthesis. It facilitates the formation of peptide bonds by acting as a protecting group for the amino group of L-glutamic acid, allowing for selective reactions to occur . The phthaloyl group can be removed under mild conditions, enabling the formation of the desired peptide.
Vergleich Mit ähnlichen Verbindungen
N-Phthaloyl-L-Glutaminsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-Phthaloyl-DL-Glutaminsäure: Ein racemisches Gemisch der D- und L-Formen von N-Phthaloyl-Glutaminsäure.
N-Phthaloyl-L-Glutaminsäureanhydrid: Wird als γ-Glutamyl-Transferreagenz verwendet.
Einzigartigkeit: N-Phthaloyl-L-Glutaminsäure ist aufgrund seiner spezifischen Stereochemie (L-Form) und seiner Anwendung in der Peptidsynthese einzigartig, was sie von seinen racemischen und Anhydrid-Gegenstücken unterscheidet.
Biologische Aktivität
Overview
2-Phthalimidoglutaric acid (2-PGA) is a compound with significant biological activity, primarily studied for its role in metabolic pathways and its potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of 2-PGA.
- Chemical Formula : C₁₃H₁₁NO₆
- Molecular Weight : 273.23 g/mol
- CAS Number : 92225
2-PGA is known to function as an organic anion transporter, playing a critical role in the renal elimination of various endogenous and exogenous organic compounds. It is involved in the transport of neuroactive metabolites and may influence the pharmacokinetics of several therapeutic agents.
Key Functions:
- Transport of Organic Anions : Mediates the uptake and efflux of organic anions across cell membranes, contributing to drug detoxification and renal excretion processes .
- Biopterin Transport : Functions as a biopterin transporter, which is crucial for maintaining levels of tetrahydrobiopterin (BH4) in the blood, affecting neurotransmitter synthesis and overall brain function .
- Involvement in Metabolic Pathways : Participates in fatty acid metabolism and may play a role in conditions such as glutaric aciduria type II (GA-II), where its dysfunction can lead to metabolic decompensation .
In Vitro Studies
Research has demonstrated that 2-PGA effectively transports various organic compounds, including:
- Prostaglandins E2 and F2-alpha
- Neuroactive metabolites like kynurenate and xanthurenate
- Therapeutic drugs such as acyclovir and statins .
Case Studies
- Glutaric Aciduria Type II : A case study highlighted a 22-year-old woman diagnosed with GA-II who presented with hypoglycemia and encephalopathy. The treatment included carnitine and riboflavin supplementation, which improved her condition significantly. Genetic testing confirmed mutations related to the disorder, underscoring the importance of metabolic pathways involving 2-PGA .
- Dietary Management : Patients diagnosed with GA-II often require dietary restrictions to manage their condition effectively. A low-protein, low-fat diet supplemented with carnitine has shown promise in preventing metabolic crises associated with elevated organic acids .
Research Findings
Recent studies have focused on the implications of 2-PGA in various metabolic disorders. The following table summarizes key findings from selected studies:
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFSKLJNYRHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884264 | |
Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6349-98-0, 2301-52-2 | |
Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6349-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phthalimidoglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006349980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phthalimidoglutaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHTHALOYL-DL-GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5DK277925 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-phthalimidoglutaric acid formed in the body?
A: this compound is a product of thalidomide hydrolysis. After thalidomide administration, it undergoes extensive metabolism, breaking down into various hydrolysis products. this compound represents one of these breakdown products, alongside other compounds like α-(o-carboxybenzamido)glutarimide and 2-phthalimidoglutaramic acid. [, , ]
Q2: Is this compound found in embryos after thalidomide administration to pregnant animals?
A: Yes, research shows that this compound, along with other thalidomide hydrolysis products, can be found in the embryos of pregnant rabbits after oral administration of thalidomide. This suggests that these compounds can cross the placental barrier and potentially exert effects on the developing embryo. [, ]
Q3: Does this compound contribute to thalidomide's teratogenic effects?
A: While the exact mechanism of thalidomide teratogenicity remains unclear, evidence suggests that this compound, alongside thalidomide itself and other hydrolysis products, might play a role. In rabbit embryo culture, this compound demonstrated embryopathic effects similar to thalidomide, including reduced limb bud growth and disrupted otic vesicle formation. []
Q4: What are the potential mechanisms by which this compound might exert embryopathic effects?
A: Research suggests a potential role of prostaglandin H synthase (PHS) and reactive oxygen species (ROS) in the embryopathic effects of this compound. Similar to thalidomide, it was found to increase oxidative DNA damage in rabbit embryos, measured by 8-oxoguanine levels. Co-treatment with PHS inhibitors mitigated both the DNA damage and the embryopathies, indicating a potential mechanism involving PHS-dependent ROS generation. []
Q5: Do all species exhibit the same sensitivity to this compound's potential embryopathic effects?
A: Research suggests species-specific differences in susceptibility. While this compound exhibited embryopathic effects in rabbit embryo culture, studies on CD-1 mice, a strain typically resistant to thalidomide, showed resistance to embryopathies induced by this compound as well. This highlights the complexity of thalidomide's teratogenic effects and underscores the role of species-specific factors in mediating susceptibility. [, ]
Q6: What analytical methods are used to study the metabolism and presence of this compound?
A: Researchers utilize radiolabeling techniques to track the fate of thalidomide and its hydrolysis products. Studies often involve administering radiolabeled ([14C]) thalidomide to pregnant animals and then analyzing the urine, feces, plasma, and embryonic tissues for the presence of radioactive metabolites, including this compound. This allows for the quantification and characterization of the various metabolic products. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.